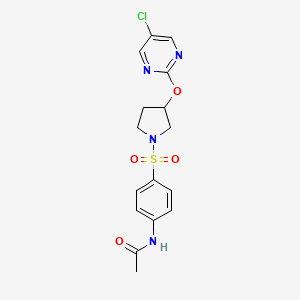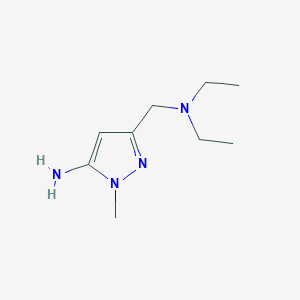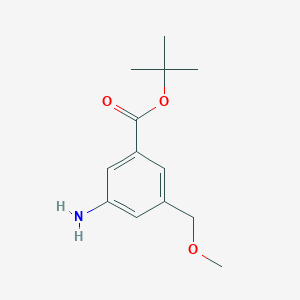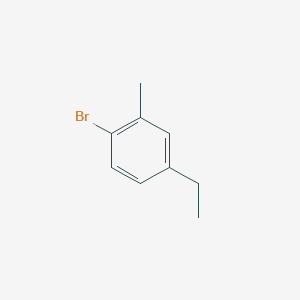
N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide” is a complex organic compound that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a sulfonyl group and an acetamide group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyrrolidine rings would contribute to the rigidity of the molecule, while the sulfonyl and acetamide groups could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like sulfonyl and acetamide would likely make this compound polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound has been studied for its potential in crystal structure analysis. One study focused on the crystal structure of a complex containing a related metabolite, demonstrating its application in understanding the molecular interactions and structural characteristics of pharmaceutical compounds. This research provides valuable insights into the design and development of new drugs by analyzing the complex's crystal structure and its moderate antibacterial activity (Obaleye, Caira, & Tella, 2008).
Antitumor and Antimicrobial Applications
Several studies have synthesized analogues of this compound as potential antifolate agents targeting dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial enzymes in the folate pathway. These enzymes are targeted for their roles in cancer and bacterial infections. For example, classical and nonclassical antifolates have been developed to inhibit DHFR and TS, showing potential as antitumor agents (Gangjee et al., 2007). Another study focused on synthesizing compounds for antimicrobial activity, demonstrating the broad potential of this chemical scaffold in drug development (Nunna et al., 2014).
Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Research has also been conducted on dual inhibitors of thymidylate synthase and dihydrofolate reductase, exploring the therapeutic potential of such compounds in treating diseases that require inhibition of multiple targets within the folate pathway. These studies provide evidence of the compound's versatility and effectiveness in a dual-targeted therapeutic approach (Gangjee et al., 2008).
Spectroscopic and Computational Analysis
The antiviral active molecule closely related to the compound has been characterized using Raman and Fourier transform infrared spectroscopy, complemented by ab initio calculations. This study highlights the utility of the compound in advancing the understanding of molecular properties and interactions through vibrational spectroscopy and computational analysis (Jenepha Mary, Pradhan, & James, 2022).
Multi-targeted Antifolate Research
Research into multi-targeted antifolates demonstrates the compound's potential application in developing treatments that inhibit key enzymes in cancer cell proliferation. This approach aims to increase therapeutic efficacy and reduce drug resistance by targeting multiple pathways simultaneously (Liu et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4S/c1-11(22)20-13-2-4-15(5-3-13)26(23,24)21-7-6-14(10-21)25-16-18-8-12(17)9-19-16/h2-5,8-9,14H,6-7,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDAMCSOSFEVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclohexylacetamide](/img/structure/B2451333.png)


![(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B2451336.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2451337.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2451340.png)
![3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2451341.png)


![(E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2451345.png)

![N-[(4-fluorophenyl)methyl]-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2451351.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2451353.png)